

# Application Notes and Protocols for the Use of Glycine in Protein Refolding

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## Compound of Interest

Compound Name: 2-aminoacetic acid

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## Introduction

The successful refolding of recombinant proteins from an insoluble state, often sequestered in inclusion bodies, into their native, biologically active conformation is a critical bottleneck in the production of therapeutic proteins and for various research applications. Protein aggregation is a major competing reaction to correct refolding, leading to significant losses in yield. Glycine, a simple and cost-effective amino acid, has emerged as a valuable additive in protein refolding protocols to enhance the yield of functional proteins by mitigating aggregation and promoting proper folding.

These application notes provide a comprehensive overview of the role of glycine in protein refolding, including its mechanisms of action, and offer detailed protocols for its application.

## Mechanisms of Action

Glycine's efficacy in protein refolding stems from several key properties:

- Aggregation Suppression: Glycine has been shown to suppress protein aggregation during refolding. It is believed to preferentially interact with exposed hydrophobic patches on protein folding intermediates, thereby preventing intermolecular associations that lead to the formation of insoluble aggregates.[\[1\]](#)[\[2\]](#)

- **Stabilization of Protein Structure:** Glycine can act as a stabilizing agent for the native protein structure.[3][4] Its presence in the refolding buffer can help maintain the integrity of the correctly folded protein, preventing denaturation or aggregation over time.
- **Cryoprotectant Properties:** In protocols that involve freeze-thaw cycles, glycine can function as a cryoprotectant, preserving the protein's structure and activity.
- **Buffering Capacity:** Glycine has buffering capacity, which can help maintain a stable pH during the refolding process, a critical parameter for successful protein folding.[4]

## Quantitative Data on Glycine-Assisted Protein Refolding

The optimal concentration of glycine is protein-dependent and must be determined empirically. The following table summarizes a case study on the effect of glycine concentration on the refolding of  $\alpha$ -amylases, demonstrating the concentration-dependent nature of its effect.

Protein	Glycine Concentration (M)	Refolding Yield (%)	Reference
$\alpha$ -amylase (from <i>Bacillus amyloliquefaciens</i> )	0	(Control)	[5]
0.125	Moderately Positive Effect	[5]	
> 0.25	Inhibitory Effect	[5]	
$\alpha$ -amylase (from <i>Bacillus licheniformis</i> )	0	(Control)	[5]
0.125	Moderately Positive Effect	[5]	
> 0.25	Inhibitory Effect	[5]	

## Experimental Protocols

Two primary methods for protein refolding from inclusion bodies are dilution and dialysis. Glycine can be incorporated into the refolding buffer in both approaches.

## Protocol 1: Refolding by Dilution Incorporating Glycine

This protocol is a general guideline and should be optimized for the specific protein of interest.

### 1. Inclusion Body Solubilization:

- Objective: To denature and solubilize the aggregated protein from inclusion bodies.
- Buffer: Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea, 10 mM DTT).
  - Note: A patent for a "universal" refolding procedure suggests the inclusion of 1 mM glycine in the solubilization buffer.[\[6\]](#)
- Procedure:
  - Resuspend the purified inclusion body pellet in the Solubilization Buffer.
  - Incubate with gentle agitation at room temperature for 1-2 hours or overnight at 4°C until the solution is clear.
  - Centrifuge at high speed (e.g., >15,000 x g) for 30 minutes to remove any remaining insoluble material.

### 2. Refolding by Rapid Dilution:

- Objective: To rapidly decrease the denaturant concentration to allow the protein to refold.
- Buffer: Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.5 M L-Arginine, 1-5 mM reduced glutathione (GSH), 0.1-0.5 mM oxidized glutathione (GSSG), and an optimized concentration of Glycine (e.g., 0.1 - 0.5 M)).
- Procedure:
  - Prepare the Refolding Buffer and cool it to 4°C.

- Rapidly dilute the solubilized protein solution (from step 1) 1:10 to 1:100 into the cold Refolding Buffer with gentle stirring. The final protein concentration should typically be in the range of 0.01-0.1 mg/mL to minimize aggregation.[\[7\]](#)
- Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

### 3. Protein Concentration and Purification:

- Objective: To concentrate the refolded protein and remove refolding additives.
- Procedure:
  - Concentrate the refolded protein solution using techniques such as ultrafiltration.
  - Purify the refolded protein using appropriate chromatography methods (e.g., size-exclusion chromatography, ion-exchange chromatography) to remove any remaining aggregates and refolding buffer components.

## Protocol 2: Refolding by Step-Wise Dialysis with Glycine

This method involves a gradual removal of the denaturant, which can be beneficial for some proteins.

### 1. Inclusion Body Solubilization:

- Follow the same procedure as in Protocol 1, Step 1. A protocol from Profacgen suggests adding Tris buffer with glycine to the pure inclusion body pellet before solubilization with urea.[\[1\]](#)[\[8\]](#)

### 2. Step-Wise Dialysis:

- Objective: To gradually remove the denaturant to facilitate proper folding.
- Buffers:
  - Dialysis Buffer 1: 50 mM Tris-HCl pH 8.0, 4 M Urea, 0.2 M Glycine, 1 mM GSH, 0.1 mM GSSG.

- Dialysis Buffer 2: 50 mM Tris-HCl pH 8.0, 2 M Urea, 0.2 M Glycine, 1 mM GSH, 0.1 mM GSSG.
- Dialysis Buffer 3: 50 mM Tris-HCl pH 8.0, 1 M Urea, 0.2 M Glycine, 1 mM GSH, 0.1 mM GSSG.
- Final Dialysis Buffer: 50 mM Tris-HCl pH 8.0, 0.1 M Glycine.

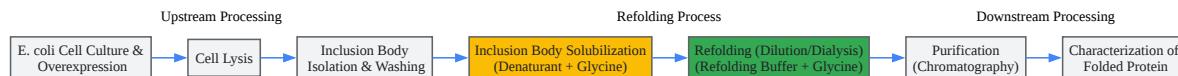
- Procedure:
  - Place the solubilized protein solution in a dialysis bag with an appropriate molecular weight cut-off.
  - Dialyze sequentially against Dialysis Buffer 1, 2, 3, and the Final Dialysis Buffer, each for 4-6 hours or overnight at 4°C.

### 3. Protein Concentration and Purification:

- Follow the same procedure as in Protocol 1, Step 3.

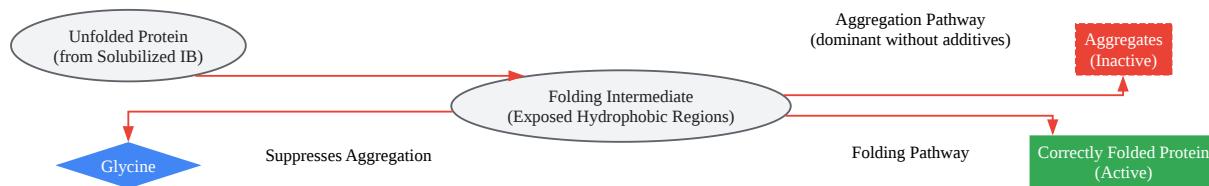
## Visualization of the Protein Refolding Workflow

The following diagrams illustrate the general workflow for protein refolding from inclusion bodies, highlighting the stages where glycine can be incorporated.



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General workflow for protein refolding from inclusion bodies.



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Role of glycine in preventing aggregation during protein refolding.

## Conclusion

Glycine is a versatile and effective additive for improving the yield of correctly folded proteins from inclusion bodies. Its ability to suppress aggregation, stabilize the native protein structure, and act as a cryoprotectant makes it a valuable tool for researchers, scientists, and drug development professionals. The optimal conditions for using glycine, including its concentration, must be determined empirically for each target protein. The protocols and information provided in these application notes serve as a starting point for developing robust and efficient protein refolding processes.

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